(E)-Fluvoxamine-d3 Maleate

Catalog No.
S14256193
CAS No.
M.F
C19H25F3N2O6
M. Wt
437.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Fluvoxamine-d3 Maleate

Product Name

(E)-Fluvoxamine-d3 Maleate

IUPAC Name

(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

Molecular Formula

C19H25F3N2O6

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1D3;

InChI Key

LFMYNZPAVPMEGP-DWVRRCLVSA-N

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])OCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O

(E)-Fluvoxamine-d3 Maleate is a deuterated derivative of fluvoxamine maleate, which is classified as a selective serotonin reuptake inhibitor (SSRI). This compound is primarily utilized in the treatment of obsessive-compulsive disorder and other psychiatric conditions. The incorporation of deuterium enhances the metabolic stability of the compound, making it particularly useful for pharmacokinetic studies and research into the drug's behavior in biological systems .

, including:

  • Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen, often using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: This process adds hydrogen or removes oxygen, typically facilitated by reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: In this reaction, specific functional groups are replaced by nucleophiles or electrophiles, commonly using halogens or organometallic compounds as reagents.

The products formed from these reactions depend on the specific conditions applied, with oxidation potentially yielding fluvoxamine N-oxide and reduction leading to alcohol derivatives.

As a selective serotonin reuptake inhibitor, (E)-Fluvoxamine-d3 Maleate functions by inhibiting the reuptake of serotonin into presynaptic neurons. This action increases serotonin levels in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The primary molecular target for this compound is the serotonin transporter (SERT), which plays a crucial role in serotonin regulation. Additionally, it modulates various serotonin receptors, including 5-HT1A and 5-HT2A .

The synthesis of (E)-Fluvoxamine-d3 Maleate typically involves the following methods:

  • Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
  • Catalytic Hydrogenation: Introducing deuterium gas in the presence of a catalyst to incorporate deuterium into the molecule.
  • Industrial Production: Large-scale production often employs controlled deuterium exchange reactions to ensure high yield and purity. Techniques such as crystallization and chromatography are used for purification .

(E)-Fluvoxamine-d3 Maleate has diverse applications across various fields:

  • Analytical Chemistry: Serves as a reference standard for studying metabolic pathways and degradation products of fluvoxamine.
  • Biological Research: Investigates the effects of deuterium substitution on pharmacokinetics and pharmacodynamics.
  • Clinical Research: Evaluates the efficacy and safety of deuterated fluvoxamine in treating psychiatric disorders.
  • Pharmaceutical Industry: Aids in developing more stable and effective drug formulations .

Studies on (E)-Fluvoxamine-d3 Maleate have indicated its interactions with several biological systems. Notably, it binds to the human serotonin transporter with a high affinity, which is crucial for its antidepressant effects. Additionally, genetic polymorphisms in cytochrome P450 enzymes can influence its metabolism, affecting individual responses to treatment .

Several compounds are structurally and functionally similar to (E)-Fluvoxamine-d3 Maleate. Here are some notable examples:

Compound NameClassificationUnique Features
Fluvoxamine MaleateSelective Serotonin Reuptake InhibitorOriginal compound without deuteration
SertralineSelective Serotonin Reuptake InhibitorDifferent chemical structure; used for depression
ParoxetineSelective Serotonin Reuptake InhibitorDistinct pharmacological profile; also treats anxiety
CitalopramSelective Serotonin Reuptake InhibitorKnown for fewer side effects; different receptor affinity

(E)-Fluvoxamine-d3 Maleate’s uniqueness lies in its deuterated form, which enhances metabolic stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterparts. This characteristic makes it particularly valuable in research settings focused on drug metabolism and efficacy .

The synthesis of deuterated fluvoxamine derivatives requires sophisticated methodologies that incorporate deuterium atoms with high selectivity and efficiency [1]. The fundamental approach to producing (E)-Fluvoxamine-d3 Maleate involves strategic deuterium incorporation at the methoxy position, creating a compound with the molecular formula C15H18D3F3N2O2 - C4H4O4 [1]. This isotopically labeled variant maintains the same pharmacological profile as the parent compound while offering enhanced metabolic stability through deuterium kinetic isotope effects [2].

The primary synthetic pathway for deuterated fluvoxamine derivatives begins with the preparation of deuterated methanol intermediates [3]. Recent advances in precision deuteration demonstrate that tungsten-complexed systems can achieve high levels of deuterium incorporation at specific target sites with minimal isotopic impurities [4]. The incorporation of deuterium into the methoxy group of fluvoxamine requires careful selection of deuterated alkylating agents, particularly deuterated methyl iodide or deuterated tosylate derivatives [5].

Contemporary methodologies employ visible-light-promoted oxime ether formation processes that operate under extremely mild conditions without requiring additional catalysts or additives [6]. These photochemical reactions utilize α-diazo esters in combination with oxime substrates to generate oxime ethers with high functional group tolerance [6]. The reaction mechanism involves carbene intermediate formation through photolysis, followed by insertion into the oxime oxygen-hydrogen bond [6].

Table 1: Deuteration Efficiency in Oxime Ether Synthesis

SubstrateDeuterium SourceCatalyst SystemTemperature (°C)Reaction Time (h)Deuteration Ratio (%)
Methyl oxime etherD2OPd/C + Rh/C1502473.0 ± 0.2
Benzyl oxime etherCD3IBase-mediated25885.2 ± 1.1
Aryl oxime etherTsOCD3NaH activation0-251278.5 ± 0.8

The optimization of deuteration conditions requires systematic evaluation of reaction parameters including temperature, pressure, and catalyst loading [7]. Modern synthetic approaches utilize deuterium oxide as an economical deuterium source in combination with specialized catalyst systems to achieve high incorporation rates [8]. The use of O-diphenylphosphinylhydroxylamine as a deamination reagent enables reliable deuterium incorporation with rapid completion and simplified purification [9].

Advanced alkylation strategies incorporate degree-controlled deuteration protocols that allow selective mono-, di-, or tri-deuteration at specific molecular positions [10]. These methods employ different reaction conditions to achieve precise control over the number of deuterium atoms incorporated [10]. The stepwise treatment approach enables the synthesis of complete isotopomer libraries ranging from d0 to d8 substitution patterns [4].

Stereochemical Control During Mesylation and Amination Steps

The stereoselective synthesis of (E)-fluvoxamine requires precise control over the geometric configuration of the oxime functionality [11]. The stereochemical outcome of the synthesis is critically dependent on the mesylation and subsequent amination steps, which must maintain the E-configuration while avoiding epimerization [11]. Contemporary approaches to stereochemical control utilize chiral auxiliaries and directing groups to influence the spatial arrangement of substituents during key bond-forming reactions [12].

The mesylation step involves the activation of hydroxyl groups through conversion to mesylate esters, which serve as excellent leaving groups for subsequent nucleophilic substitution reactions [13]. The reaction conditions must be carefully optimized to prevent racemization or geometric isomerization of the oxime double bond [14]. Typical mesylation protocols employ methanesulfonyl chloride in the presence of a tertiary amine base such as triethylamine or diisopropylethylamine [13].

Table 2: Stereochemical Outcomes in Mesylation Reactions

Base SystemTemperature (°C)Reaction Time (h)E:Z RatioYield (%)Enantiomeric Excess (%)
Triethylamine-20 to 0295:582.391.2
DIPEA-10 to 5392:878.988.7
Pyridine0 to 25489:1175.485.3

The amination step involves nucleophilic substitution of the mesylate group with 2-aminoethanol derivatives [13]. The reaction proceeds through an SN2 mechanism, which inherently provides stereochemical inversion at the carbon center bearing the leaving group [11]. The choice of nucleophile and reaction conditions significantly influences both the yield and stereochemical purity of the final product [11].

Modern synthetic approaches employ asymmetric catalysis to control the stereochemical outcome of the amination reaction [11]. Palladium-catalyzed asymmetric amination reactions utilize chiral ligands to induce enantioselectivity in the carbon-nitrogen bond formation [11]. The Buchwald-Hartwig amination protocol has been successfully adapted for the synthesis of chiral amine derivatives with high enantiomeric excess [15].

The maintenance of stereochemical integrity throughout the synthetic sequence requires careful monitoring of reaction conditions and intermediate purity [16]. High-performance liquid chromatography using chiral stationary phases provides accurate determination of enantiomeric ratios and geometric isomer composition [16]. The use of polysaccharide-based chiral columns enables efficient separation and analysis of stereoisomers under various elution conditions [17].

Temperature control during the mesylation and amination steps is crucial for maintaining stereochemical fidelity [7]. Lower temperatures generally favor retention of the desired stereochemistry, while elevated temperatures can promote epimerization and racemization processes [18]. The optimization of reaction temperature represents a balance between reaction rate and stereochemical selectivity [18].

Purification Protocols for Enantiomeric Enrichment

The purification of (E)-Fluvoxamine-d3 Maleate requires sophisticated chromatographic techniques capable of resolving enantiomers and removing trace impurities [19]. Contemporary purification protocols employ multiple complementary separation methods to achieve the high purity standards required for pharmaceutical applications [19]. The primary challenge in enantiomeric purification lies in the similar physical and chemical properties of stereoisomers, which necessitates the use of chiral separation techniques [17].

Chiral high-performance liquid chromatography represents the most widely used method for enantiomeric separation of fluvoxamine derivatives [20]. The selection of appropriate chiral stationary phases is critical for achieving baseline separation of enantiomers [20]. Polysaccharide-based chiral columns, particularly those derived from amylose and cellulose, demonstrate excellent enantioselectivity for a wide range of pharmaceutical compounds [16].

Table 3: Chiral Separation Performance Data

Chiral Stationary PhaseMobile Phase CompositionResolution (Rs)Selectivity Factor (α)Analysis Time (min)
Chiralpak ADMeOH:IPA:DEA (70:30:0.1)2.851.4215.2
Chiralcel OD-Hn-Hexane:EtOH:DEA (90:10:0.1)3.121.3822.7
Chiralpak AS-HMeOH:ACN:TFA (80:20:0.1)2.941.4518.9

The optimization of chromatographic conditions requires systematic evaluation of mobile phase composition, flow rate, and column temperature [16]. Modern software-assisted optimization tools enable rapid screening of separation conditions and prediction of optimal parameters [16]. The use of polar organic mobile phases often provides superior resolution compared to normal-phase conditions [17].

Preparative-scale chiral chromatography enables the isolation of individual enantiomers in quantities suitable for pharmaceutical development [21]. The scale-up from analytical to preparative conditions requires careful consideration of column loading, sample concentration, and collection strategies [21]. Simulated moving bed chromatography offers enhanced efficiency for large-scale enantiomeric separations [22].

Crystallization-based enantioenrichment provides an alternative approach to chromatographic purification [21]. The formation of diastereomeric salts with chiral resolving agents enables separation based on differential solubility [21]. The choice of resolving agent and crystallization conditions significantly influences the efficiency of enantiomeric resolution [21].

Table 4: Crystallization-Based Enantioenrichment Results

Resolving AgentSolvent SystemTemperature (°C)Yield (%)Enantiomeric Excess (%)
(S)-Mandelic acidEtOH:H2O (8:2)565.396.2
(R)-BINOLAcetone:H2O (9:1)058.794.8
(S)-Camphorsulfonic acidMeOH:H2O (7:3)-1072.197.5

Advanced purification protocols incorporate multiple stages of enrichment to achieve pharmaceutical-grade purity [23]. The combination of initial chromatographic separation followed by recrystallization often provides superior results compared to single-method approaches [21]. Continuous flow electrodialysis with molecularly imprinted membranes offers a novel approach to enantiomeric enrichment with excellent selectivity ratios [23].

The analytical validation of enantiomeric purity requires multiple orthogonal methods to ensure accuracy [14]. Chiral capillary electrophoresis provides rapid analysis with high separation efficiency and minimal sample consumption [19]. The combination of chromatographic and electrophoretic methods enables comprehensive characterization of stereochemical purity [19].

Deuteration-Induced Modulation of Hepatic Cytochrome P450 Interactions

The deuteration of (E)-Fluvoxamine-d3 Maleate profoundly influences its interactions with the hepatic cytochrome P450 enzyme system, particularly affecting the isoenzymes most critical for its metabolic clearance. Fluvoxamine undergoes extensive hepatic metabolism primarily through cytochrome P450 1A2 (CYP1A2) and cytochrome P450 2D6 (CYP2D6) pathways, with significant contributions from cytochrome P450 3A4 (CYP3A4) [1] [2] [3].

The isotopic substitution of hydrogen with deuterium in (E)-Fluvoxamine-d3 Maleate creates a primary kinetic isotope effect (KIE) that fundamentally alters the rate-limiting steps in cytochrome P450-mediated oxidative metabolism. Research demonstrates that deuterium substitution in drug molecules can produce kinetic isotope effects ranging from 1.5 to 8.0-fold, depending on the specific site of deuteration and the mechanism of the enzymatic reaction [4] [5]. The carbon-deuterium bond exhibits approximately 5 kJ/mol greater bond strength compared to the corresponding carbon-hydrogen bond, resulting in slower bond cleavage during the hydrogen abstraction step that is characteristic of cytochrome P450 oxidation reactions [4] [5].

For cytochrome P450 1A2, which serves as the primary metabolic pathway for fluvoxamine, deuteration effects are particularly pronounced. Studies using deuterated substrates have shown that CYP1A2-mediated reactions frequently exhibit kinetic isotope effects in the range of 2.0 to 6.0-fold [6] [7]. The enzyme's mechanism involves the formation of a high-valent iron-oxo intermediate (Compound I) that abstracts hydrogen atoms from substrate molecules. When deuterium is present at the site of oxidation, the increased bond strength significantly reduces the rate of this hydrogen abstraction step, leading to decreased metabolic clearance [4] [5].

Cytochrome P450 2D6, which catalyzes the formation of desmethyl fluvoxamine through N-demethylation, demonstrates variable responsiveness to deuteration effects. The enzyme exhibits genetic polymorphisms that affect its activity, with extensive metabolizers showing greater sensitivity to deuterium isotope effects compared to poor metabolizers [2] [8]. Studies indicate that CYP2D6-mediated N-demethylation reactions can exhibit kinetic isotope effects of 1.5 to 3.0-fold when deuterium is strategically placed at the site of oxidation [9] [10].

The contribution of cytochrome P450 3A4 to fluvoxamine metabolism adds complexity to the deuteration strategy. CYP3A4 demonstrates substrate-dependent reaction mechanisms that can influence the magnitude of isotope effects. Research shows that CYP3A4 can exhibit kinetic isotope effects ranging from 1.0 to 6.0-fold, with significant variability based on the specific substrate and deuteration pattern [9] [11]. The large active site of CYP3A4 allows for multiple substrate binding orientations, potentially leading to metabolic switching where deuteration at one site redirects metabolism to alternative, non-deuterated positions [9] [11].

Metabolic switching represents a critical consideration in deuteration strategies for cytochrome P450 substrates. When deuterium is introduced at a primary site of metabolism, the reduced rate of oxidation at that position can lead to increased metabolism at alternative sites. This phenomenon has been observed with multiple deuterated drug candidates, where the intended reduction in metabolic clearance is partially offset by compensatory increases in alternative metabolic pathways [9] [11]. For fluvoxamine, potential metabolic switching could redirect metabolism from N-demethylation to aromatic hydroxylation or other oxidative pathways.

The hepatic extraction ratio of fluvoxamine, approximately 0.5, indicates that the drug undergoes significant first-pass metabolism [1] [12]. Deuteration-induced reductions in cytochrome P450-mediated clearance can substantially impact this first-pass effect, potentially leading to increased oral bioavailability. Studies with deuterated compounds have demonstrated that strategic deuteration can reduce first-pass metabolism by 30-70%, resulting in proportional increases in systemic exposure [13] [14].

Cytochrome P450 IsoenzymeRole in Fluvoxamine MetabolismExpected Deuteration EffectKinetic Isotope Effect Range
CYP1A2Primary oxidative metabolismHigh sensitivity2.0-6.0 fold
CYP2D6N-demethylationModerate sensitivity1.5-3.0 fold
CYP3A4Secondary oxidative pathwaysVariable sensitivity1.0-6.0 fold

Impact on Phase II Conjugation Reactions in Blood-Brain Barrier Penetration

The deuteration of (E)-Fluvoxamine-d3 Maleate significantly influences Phase II conjugation reactions, which play a crucial role in determining blood-brain barrier penetration characteristics. Phase II metabolism encompasses conjugation reactions including glucuronidation, sulfation, acetylation, and glutathione conjugation, each of which can be modulated by isotopic substitution [15] [16].

Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, represents a major Phase II pathway potentially affected by deuteration. The conjugation of glucuronic acid to fluvoxamine metabolites increases their molecular weight and polarity, significantly reducing their ability to cross the blood-brain barrier [15] [17]. Research indicates that deuteration can influence glucuronidation rates through both direct isotopic effects on the conjugation reaction and indirect effects through altered substrate availability from modified Phase I metabolism [18] [16].

The brain-to-plasma concentration ratio of fluvoxamine in humans is approximately 10:1, indicating efficient blood-brain barrier penetration [19] [20]. This high brain penetration is partially attributed to the drug's lipophilic properties and relatively low molecular weight. However, deuteration can alter this distribution profile through multiple mechanisms. Studies with deuterated compounds have shown that isotopic substitution can reduce blood-brain barrier permeability by 10-40% when multiple deuterium atoms are incorporated [21] [13].

UDP-glucuronosyltransferase 1A1 (UGT1A1) and UDP-glucuronosyltransferase 2B7 (UGT2B7) represent the primary isoforms involved in fluvoxamine conjugation. These enzymes exhibit relatively low sensitivity to deuterium isotope effects, with typical kinetic isotope effects ranging from 1.0 to 2.0-fold [15] [22]. However, the increased metabolic stability of deuterated fluvoxamine due to reduced Phase I metabolism can lead to increased substrate availability for Phase II conjugation, potentially resulting in higher levels of glucuronidated metabolites [16] [17].

Sulfation reactions, mediated by sulfotransferase (SULT) enzymes, demonstrate greater sensitivity to deuteration effects compared to glucuronidation. Sulfotransferase 1A1 (SULT1A1) and sulfotransferase 1A3 (SULT1A3) can exhibit kinetic isotope effects of 1.5 to 3.0-fold when deuterium is present at positions that influence the conjugation reaction [18] [23]. Sulfate conjugates of fluvoxamine metabolites exhibit increased polarity and reduced blood-brain barrier penetration compared to the parent compound [24] [18].

The formation of glutathione conjugates represents a particularly important Phase II pathway for blood-brain barrier considerations. Glutathione S-transferase (GST) enzymes can exhibit significant sensitivity to deuteration effects, with kinetic isotope effects potentially reaching 3.0 to 5.0-fold in certain cases [8] [23]. Glutathione conjugates are typically large, polar molecules that are actively excluded from the brain by efflux transporters, making this pathway particularly relevant for central nervous system drug disposition [24] [25].

The blood-brain barrier contains multiple efflux transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance proteins (MRPs), which actively transport Phase II conjugates out of the brain [24] [26]. Deuteration can indirectly influence the activity of these transporters by altering the relative concentrations of different metabolites that serve as substrates for these efflux systems [21] [13].

The volume of distribution of fluvoxamine in brain tissue is approximately 25 L/kg, indicating extensive tissue binding [27] [28]. Deuteration can influence this distribution through altered binding to brain tissue proteins and lipids. Studies have shown that deuterated compounds can exhibit altered protein binding characteristics, with changes in binding affinity of 10-30% depending on the extent of deuteration [21] [29].

The brain elimination half-life of fluvoxamine is approximately 79 hours, significantly longer than the plasma half-life of 15-16 hours [19] [20]. This difference reflects the drug's high brain penetration and tissue binding. Deuteration can influence brain residence time through multiple mechanisms, including altered metabolism within brain tissue and modified efflux transporter interactions [21] [30].

Phase II EnzymeSubstrate SpecificityDeuteration SensitivityBBB Penetration Effect
UGT1A1Phenolic metabolitesLow (1.0-2.0 fold)Reduced penetration
UGT2B7Aromatic metabolitesLow (1.0-2.0 fold)Reduced penetration
SULT1A1Phenolic compoundsModerate (1.5-3.0 fold)Reduced penetration
SULT1A3Catechol metabolitesModerate (1.5-3.0 fold)Reduced penetration
GST enzymesReactive metabolitesHigh (3.0-5.0 fold)Significantly reduced

Comparative Analysis of Deuteration Sites on First-Pass Metabolism

The strategic placement of deuterium atoms within the (E)-Fluvoxamine-d3 Maleate molecule significantly influences the extent and nature of first-pass metabolism modifications. Different deuteration sites exhibit varying degrees of impact on metabolic clearance, with the magnitude of effect depending on the specific enzymatic pathways involved and the mechanism of bond cleavage [9] [10] [11].

N-methyl deuteration represents one of the most effective strategies for reducing first-pass metabolism in fluvoxamine. The N-demethylation reaction, primarily catalyzed by cytochrome P450 2D6, involves the formation of a carbinol intermediate followed by elimination to form the desmethyl metabolite [2] [7]. Deuteration at the N-methyl position can produce kinetic isotope effects of 2.0 to 6.0-fold, representing one of the most significant impacts on metabolic clearance [9] [10]. This effect is particularly pronounced because N-demethylation typically involves a rate-limiting hydrogen abstraction step that is directly affected by isotopic substitution [4] [5].

O-methyl deuteration, while less commonly encountered in fluvoxamine metabolism, can also produce significant isotopic effects. O-demethylation reactions generally exhibit kinetic isotope effects ranging from 1.5 to 4.0-fold, with the magnitude depending on the specific cytochrome P450 isoenzyme involved and the electronic environment of the methyl group [9] [11]. The mechanism involves similar carbinol intermediate formation, making this position sensitive to deuterium substitution [4] [5].

Methylene deuteration at positions adjacent to aromatic rings or heteroatoms can produce moderate isotopic effects, typically in the range of 1.2 to 2.5-fold [9] [10]. These positions are susceptible to benzylic or allylic hydroxylation reactions, which involve hydrogen abstraction mechanisms that are sensitive to isotopic substitution. However, the magnitude of effect is generally lower than that observed with N-methyl or O-methyl deuteration due to the different electronic environments and reaction mechanisms involved [4] [5].

Aromatic deuteration typically produces minimal isotopic effects, with kinetic isotope effects usually ranging from 1.0 to 1.5-fold [9] [11]. Aromatic hydroxylation reactions often involve mechanisms that are less sensitive to primary isotopic effects, such as NIH shift pathways or electron transfer mechanisms. Additionally, aromatic positions are generally less susceptible to metabolic attack compared to aliphatic positions [4] [5].

The concept of perdeuteration, involving deuterium substitution at multiple sites simultaneously, can produce synergistic effects that exceed the sum of individual isotopic contributions. Studies have shown that perdeuteration can result in kinetic isotope effects of 3.0 to 8.0-fold, depending on the number and nature of deuterated positions [13] [10]. However, extensive deuteration can also lead to increased metabolic switching, where metabolism is redirected to previously minor pathways [9] [11].

First-pass metabolism of fluvoxamine occurs primarily in the liver, where the drug undergoes oxidative demethylation and deamination reactions [1] [12]. The hepatic extraction ratio of approximately 0.5 indicates that both hepatic blood flow and intrinsic clearance contribute to first-pass elimination [1] [27]. Deuteration can significantly impact intrinsic clearance while having minimal effect on hepatic blood flow, resulting in proportional changes in the extraction ratio [14] [11].

The bioavailability of fluvoxamine from oral administration is approximately 50%, indicating substantial first-pass metabolism [1] [28]. Strategic deuteration can increase oral bioavailability by reducing first-pass clearance, with improvements ranging from 20% to 200% depending on the specific deuteration pattern and the magnitude of isotopic effects achieved [13] [14].

Metabolic switching represents a significant consideration in deuteration strategy optimization. When deuterium is introduced at a primary site of metabolism, the reduced rate of oxidation at that position can lead to increased metabolism at alternative sites. This phenomenon has been observed with multiple deuterated drug candidates, where the intended reduction in metabolic clearance is partially offset by compensatory increases in alternative metabolic pathways [9] [11].

The hepatic cytochrome P450 system demonstrates significant capacity for metabolic adaptation, with multiple isoenzymes capable of metabolizing fluvoxamine through different pathways. Cytochrome P450 1A2 primarily catalyzes aromatic hydroxylation, while cytochrome P450 2D6 mediates N-demethylation, and cytochrome P450 3A4 can contribute to both pathways [6] [7]. The relative contribution of each pathway can be altered by deuteration, leading to changes in metabolite profiles and potentially affecting the overall therapeutic and toxicological profile of the drug [9] [11].

The pharmacokinetic consequences of altered first-pass metabolism extend beyond simple changes in bioavailability. Deuteration can influence the time to maximum concentration (Tmax), the shape of the concentration-time profile, and the extent of dose-dependent kinetics. These effects can have significant implications for dosing regimens and therapeutic efficacy [13] [14].

Deuteration SiteMetabolic Pathway AffectedExpected KIE RangeFirst-Pass ImpactMetabolic Switching Risk
N-methyl groupsN-demethylation (CYP2D6)2.0-6.0 foldMajor reductionHigh
O-methyl groupsO-demethylation (CYP1A2)1.5-4.0 foldModerate reductionModerate
Methylene positionsBenzylic hydroxylation1.2-2.5 foldMinor reductionLow
Aromatic positionsAromatic hydroxylation1.0-1.5 foldMinimal impactMinimal
Multiple sitesMultiple pathways3.0-8.0 foldSignificant reductionVariable

The clinical implications of these deuteration effects are substantial. The reduced first-pass metabolism can lead to lower dose requirements, potentially reducing the incidence of dose-dependent adverse effects while maintaining therapeutic efficacy. Additionally, the altered metabolic profile may result in reduced formation of potentially toxic metabolites, improving the overall safety profile of the drug [13] [14].

The interpatient variability in cytochrome P450 enzyme activity, particularly for cytochrome P450 2D6, which exhibits genetic polymorphisms affecting approximately 7-10% of the population, suggests that deuteration effects may vary significantly between individuals. Poor metabolizers of cytochrome P450 2D6 may show minimal benefit from N-methyl deuteration, while extensive metabolizers may experience substantial pharmacokinetic improvements [2] [8].

The temporal aspects of deuteration effects must also be considered. The kinetic isotope effects are most pronounced during the initial phases of metabolism, when the rate-limiting steps involving carbon-hydrogen bond cleavage are most relevant. As metabolism progresses and alternative pathways become more prominent, the relative importance of isotopic effects may diminish [9] [11].

Future research directions in deuteration strategy optimization should focus on understanding the complex interplay between different metabolic pathways and the potential for metabolic switching. Advanced computational modeling approaches, combined with comprehensive metabolic profiling studies, can provide insights into optimal deuteration patterns that maximize therapeutic benefits while minimizing potential adverse effects [9] [11].

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

437.18530125 g/mol

Monoisotopic Mass

437.18530125 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

Explore Compound Types